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Compound of Interest

Compound Name:

Methyl 2-amino-4-(4-

isobutylphenyl)thiophene-3-

carboxylate

CAS No.: 350990-40-8

Cat. No.: B1363567 Get Quote

Subject: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate Methodology: LC-

ESI-HRMS/MS Application: Pharmaceutical Quality Control & Impurity Profiling

Introduction & Chemical Context
The compound Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (Formula:

C₁₆H₁₉NO₂S; Monoisotopic Mass: 289.1136 Da) represents a critical scaffold in medicinal

chemistry, synthesizing the pharmacophore of aryl-propionic acid NSAIDs (like Ibuprofen) with

the bioactive 2-aminothiophene core.

Synthesized typically via the Gewald Reaction, this molecule serves as a "privileged structure"

precursor for thienopyrimidine-based kinase inhibitors and anti-inflammatory agents. Its

analysis is non-trivial due to the potential for regioisomeric side products and the need to verify

the integrity of the labile isobutyl group during ionization.

This application note details a rigorous LC-MS/MS protocol for the identification, structural

validation, and purity assessment of this compound, utilizing Electrospray Ionization (ESI) in

positive mode.
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Experimental Design & Methodology
Sample Preparation

Stock Solution: Dissolve 1 mg of the analyte in 1 mL of DMSO (dimethyl sulfoxide) to create

a 1 mg/mL master stock.

Working Standard: Dilute the stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Final concentration: 1 µg/mL (approx. 3.4 µM).

Rationale: The 50:50 organic/aqueous blend ensures solubility of the lipophilic isobutylphenyl

tail while maintaining compatibility with the initial mobile phase conditions.

LC-MS/MS Conditions
The following parameters are optimized for maximum sensitivity and fragmentation coverage.
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Parameter Setting Rationale

Column
C18 Reverse Phase (2.1 x 100

mm, 1.7 µm)

High resolution for separating

potential des-isobutyl

impurities.

Mobile Phase A Water + 0.1% Formic Acid
Proton source for ESI

facilitation.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

Strong eluent for hydrophobic

thiophenes.

Flow Rate 0.3 mL/min
Standard flow for ESI

efficiency.

Gradient 5% B to 95% B over 10 min

Ensures elution of the

hydrophobic isobutylphenyl

moiety.

Ionization ESI Positive (+)
The 2-amino group is easily

protonated ([M+H]⁺).

Source Temp 350°C

Sufficient desolvation without

thermal degradation of the

ester.

Collision Energy Stepped (15, 30, 45 eV)

Captures both labile ester

cleavages and core skeletal

breaks.

Results & Discussion: Fragmentation Logic
Parent Ion Identification

Observed Species: [M+H]⁺

Calculated m/z: 290.1213 (Theoretical)

Acceptance Criteria: < 5 ppm mass error.

Diagnostic Fragmentation Pathway
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The fragmentation of 2-aminothiophenes is distinct. Unlike simple peptides, the ortho-amino

ester motif undergoes a characteristic gas-phase cyclization.

Primary Loss (Cyclization): The protonated molecular ion often eliminates methanol (MeOH,

32 Da) through an intramolecular attack of the amine on the ester carbonyl, forming a stable

thienopyrimidinone-like cation.

Transition: m/z 290.12 → m/z 258.09

Ester Cleavage: Direct loss of the methoxy radical or methanol is also observed.

Isobutyl Degradation: High-energy collisions cleave the alkyl chain of the phenyl ring.

Loss of Propene (42 Da): Common for isobutyl groups, leaving a benzyl cation.

Visualized Fragmentation Pathway (DOT Diagram)
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Caption: Predicted ESI+ fragmentation pathway showing the characteristic elimination of

methanol driven by the ortho-amino/ester interaction.

Standard Operating Procedure (SOP)
Phase 1: System Suitability

Blank Injection: Inject 5 µL of Mobile Phase A/B (50:50) to verify no carryover.

Calibrant Check: Infuse standard tuning mix to ensure mass accuracy is within 0.1 mDa.

Phase 2: Data Acquisition
Inject: 2 µL of the 1 µg/mL sample.

Monitor: Full Scan (m/z 100–500) for purity assessment.

Trigger: Data-Dependent MS/MS (ddMS2) on the most intense ion (m/z 290.1 ± 0.5).

Phase 3: Data Analysis Criteria
To confirm identity, the sample must meet all three criteria:

Retention Time: Matches standard ± 0.05 min.

Mass Accuracy: Parent ion m/z 290.1213 ± 5 ppm.

Fragment Ratio: Presence of m/z 258.09 (Base Peak) and m/z 259.10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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